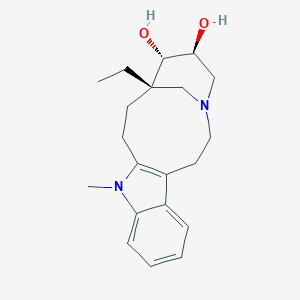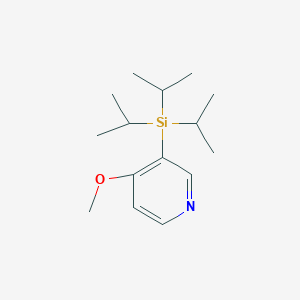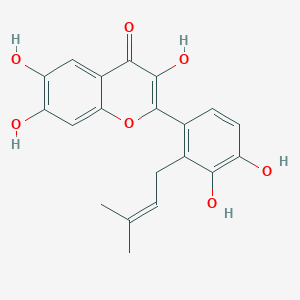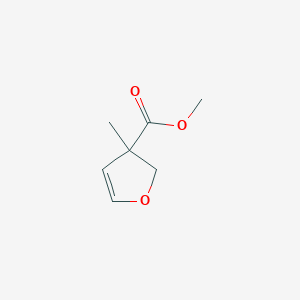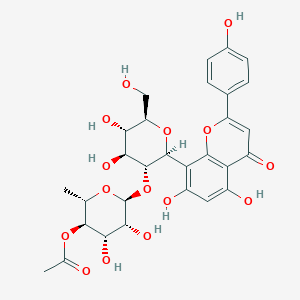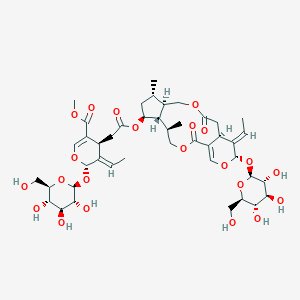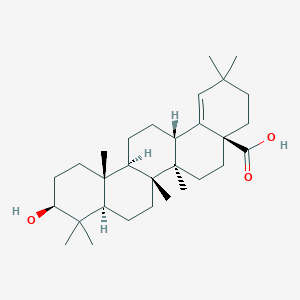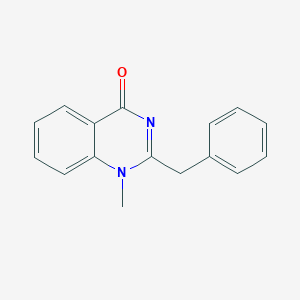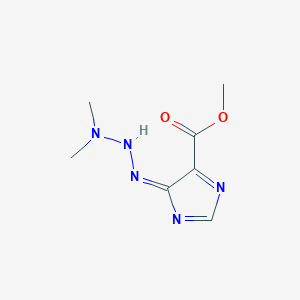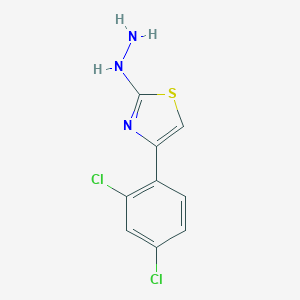
4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole is a compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and a hydrazine moiety. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the hydrazine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. It can be used to develop new drugs or as a lead compound in drug discovery programs.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The thiazole ring and hydrazine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenylhydrazine: A related compound with similar biological activities.
Thiazole derivatives: Compounds with variations in the substituents on the thiazole ring, such as different phenyl groups or additional functional groups.
Uniqueness
4-(2,4-Dichlorophenyl)-2-hydrazinylthiazole is unique due to the combination of the 2,4-dichlorophenyl group and the thiazole ring. This structure imparts specific chemical and biological properties that are not found in other thiazole derivatives. Its potential for diverse applications in chemistry, biology, medicine, and industry makes it a valuable compound for further research and development.
Propiedades
Número CAS |
133767-88-1 |
|---|---|
Fórmula molecular |
C9H7Cl2N3S |
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-5-1-2-6(7(11)3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
Clave InChI |
VCZVBNAXAMWPLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
Sinónimos |
4-(2,4-DICHLOROPHENYL)-2(3H)-THIAZOLONE HYDRAZONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


